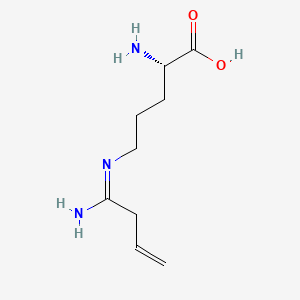

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic Acid

Descripción

(2S)-2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid is a non-proteinogenic amino acid derivative featuring a conjugated enamine side chain (1-aminobut-3-enylideneamino group) attached to the ε-position of the pentanoic acid backbone. This compound may serve as a synthetic intermediate or a research tool for studying enzyme inhibition or signaling pathways.

Propiedades

Fórmula molecular |

C9H17N3O2 |

|---|---|

Peso molecular |

199.25 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H17N3O2/c1-2-4-8(11)12-6-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14)/t7-/m0/s1 |

Clave InChI |

LMDRHVQXMBGSGU-ZETCQYMHSA-N |

SMILES isomérico |

C=CCC(=NCCC[C@@H](C(=O)O)N)N |

SMILES canónico |

C=CCC(=NCCCC(C(=O)O)N)N |

Sinónimos |

L-VNIO N(5)-(1-imino-3-butenyl)ornithine vinyl-L-NIO |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del compuesto 2e implica varios pasos, comenzando con la preparación de los intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Intermedio: El paso inicial involucra la reacción de un material de partida adecuado con un reactivo para formar un compuesto intermedio.

Reacción de Condensación: El intermedio experimenta una reacción de condensación con otro reactivo para formar el producto deseado, el compuesto 2e.

Análisis De Reacciones Químicas

El compuesto 2e experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto 2e puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: También puede experimentar reacciones de reducción para producir formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución que involucran el compuesto 2e pueden llevar a la formación de derivados sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

El compuesto 2e tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en varias reacciones químicas para estudiar su reactividad y propiedades.

Biología: En la investigación biológica, el compuesto 2e se utiliza para investigar sus efectos sobre las enzimas y las vías metabólicas.

Medicina: Tiene aplicaciones terapéuticas potenciales debido a sus efectos inhibitorios sobre la DDAH1, que está involucrada en la regulación de los niveles de óxido nítrico en el cuerpo.

Industria: El compuesto 2e puede tener aplicaciones industriales en la síntesis de otros compuestos y materiales

Mecanismo De Acción

El mecanismo de acción del compuesto 2e implica su inhibición de la enzima dimetilarginina dimetilaminohidrolasa 1 (DDAH1). Al inhibir la DDAH1, el compuesto 2e reduce la descomposición de la dimetilarginina asimétrica (ADMA), un inhibidor endógeno de la óxido nítrico sintasa. Esto conduce a niveles elevados de ADMA y una disminución de la producción de óxido nítrico, lo que puede tener varios efectos fisiológicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound belongs to a class of modified amino acids with substituents at the ε-position of the pentanoic acid backbone. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

In contrast, L-arginine’s guanidino group is highly basic, facilitating hydrogen bonding in enzyme active sites (e.g., NOS) . Phosphoarginine’s phosphorylated guanidino group enables high-energy phosphate transfer, critical in invertebrate metabolism .

Biological Activity: L-Citrulline and L-arginine are central to NO production, but substituent modifications alter their metabolic fates. For example, N-Methyl-L-arginine blocks NO synthesis by competing with L-arginine for NOS binding . A1P and related aminoimidazole derivatives inhibit arginase I, a therapeutic target in cancer and immune disorders .

Synthetic Utility: Compounds like (2S)-2-amino-5-[(tert-butoxycarbonyl)amino]pentanoic acid () are used as protected intermediates in peptide synthesis, highlighting the role of substituents in chemical stability .

Physicochemical Properties

- Polarity: The enamine group in the target compound may reduce polarity compared to L-arginine’s charged guanidino group, affecting membrane permeability.

- Acid-Base Behavior: L-Arginine’s guanidino group (pKa ~12.5) remains protonated at physiological pH, while the enamine substituent (pKa ~8–10) could exhibit pH-dependent reactivity.

Actividad Biológica

(2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid, commonly referred to as Vinyl-L-NIO, is a synthetic compound with significant biological activity, particularly as an inhibitor of the enzyme dimethylarginine dimethylaminohydrolase 1 (DDAH1). This article delves into its biological mechanisms, effects on nitric oxide production, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 199.25 g/mol

- CAS Number : 728944-69-2

- IUPAC Name : this compound

Vinyl-L-NIO primarily functions by inhibiting DDAH1, which is responsible for the degradation of asymmetric dimethylarginine (ADMA). Elevated levels of ADMA lead to reduced nitric oxide (NO) synthesis due to its role as an endogenous inhibitor of nitric oxide synthase (NOS). This inhibition can have various physiological implications, particularly in cardiovascular health and metabolic regulation.

Inhibition of Nitric Oxide Synthase

The inhibition of DDAH1 by Vinyl-L-NIO results in decreased NO production. This has been shown to affect vascular function and may contribute to conditions such as hypertension. The compound's ability to modulate NO levels is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

- Study on Vascular Function :

-

Therapeutic Implications :

- Research indicates that Vinyl-L-NIO may have applications in treating conditions characterized by endothelial dysfunction, such as diabetes and cardiovascular diseases. Its selective inhibition of DDAH1 over NOS provides a unique advantage in targeting specific pathways without broadly affecting NO synthesis .

-

Comparative Studies :

- Comparative studies with other DDAH inhibitors have shown that Vinyl-L-NIO exhibits a more favorable profile in terms of selectivity and potency. For instance, it has been noted that while some inhibitors affect NOS activity, Vinyl-L-NIO primarily impacts DDAH1, making it a valuable tool for researchers studying NO-related pathways .

Data Table: Biological Activity Overview

Q & A

Basic: What are the common synthetic routes for (2S)-2-amino-5-(1-aminobut-3-enylideneamino)pentanoic Acid?

Methodological Answer:

The synthesis typically involves multi-step peptide coupling and guanidinylation reactions. For example, a similar compound (S)-2-amino-5-guanidinopentanoic acid hydrochloride is synthesized via carbodiimide-mediated coupling (e.g., DCC or EDC) to activate carboxyl groups, followed by guanidinylation using 1H-pyrazole-1-carboxamidine . Reaction conditions often include inert atmospheres (N₂ or Ar), low temperatures (0–4°C), and purification via reverse-phase HPLC or ion-exchange chromatography. Intermediate characterization by LC-MS and NMR is critical to confirm regioselectivity .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or mass spectra may arise from tautomerism (e.g., enamine-imine equilibrium) or solvent-dependent conformational changes. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously .

- Compare experimental IR spectra with computational predictions (DFT calculations) to validate functional groups like the enamine moiety .

- Use X-ray crystallography for definitive stereochemical assignment, as seen in structurally related guanidine-containing amino acids .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Storage at -20°C under anhydrous conditions is advised for long-term stability, as similar compounds (e.g., (S)-2-amino-5-guanidinopentanoic acid derivatives) show hygroscopicity and sensitivity to hydrolysis . For short-term use, lyophilized powders stored in vacuum-sealed vials at 4°C are acceptable. Avoid exposure to light or oxidizing agents, as the enamine group may undergo photooxidation .

Advanced: How can purification methods be optimized for high-purity (>98%) samples?

Methodological Answer:

- Chromatography: Use preparative HPLC with a C18 column and gradient elution (0.1% TFA in H₂O/acetonitrile) to resolve tautomeric byproducts .

- Recrystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation, minimizing amorphous impurities .

- Ion-Exchange Resins: Employ strong cation-exchange resins (e.g., SP Sephadex) to separate protonated guanidine groups from neutral impurities .

Basic: How can the stereochemistry of the compound be confirmed experimentally?

Methodological Answer:

- Chiral HPLC: Use a Chirobiotic T column with a mobile phase of methanol:acetic acid:triethylamine (100:0.1:0.1) to resolve enantiomers, comparing retention times with authentic standards .

- Optical Rotation: Measure specific rotation ([α]D) in polar solvents (e.g., water or methanol) and compare with literature values for (2S)-configured analogs .

Advanced: What strategies mitigate degradation during in vitro biological assays?

Methodological Answer:

- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis of the enamine group .

- Protease Inhibition: Add 0.1 mM PMSF or protease inhibitor cocktails to prevent enzymatic cleavage in cell lysates .

- Short-Term Incubation: Conduct time-course studies to identify degradation thresholds (e.g., >90% stability within 6 hours at 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.